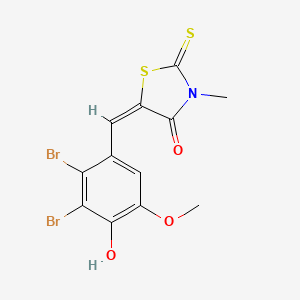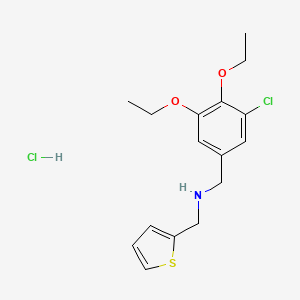![molecular formula C18H23Cl2NO2 B4685874 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4685874.png)
2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride
Übersicht
Beschreibung
2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Also known as Buphenyl, this compound is widely used in the field of biochemistry and physiology to study various biological processes.
Wirkmechanismus
The mechanism of action of 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride involves its ability to modulate the activity of various enzymes and proteins involved in biological processes. This compound acts as an inhibitor of certain enzymes, thereby slowing down or stopping the activity of these enzymes. It also acts as an activator of certain proteins, thereby increasing their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process being studied. This compound has been shown to have a positive effect on protein synthesis, enzyme activity, and neurotransmitter function. It also has a positive effect on the metabolism of certain amino acids and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride in lab experiments is its ability to modulate the activity of specific enzymes and proteins. This allows researchers to study the effects of these enzymes and proteins on biological processes. However, one of the limitations of using this compound is that it may have off-target effects on other enzymes and proteins, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride in scientific research. One potential direction is the development of new drugs and therapies for various diseases based on the mechanism of action of this compound. Another potential direction is the study of the effects of this compound on specific biological processes in different cell types and tissues. Additionally, the use of this compound in combination with other drugs or therapies may also be explored in future research.
Wissenschaftliche Forschungsanwendungen
2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride has a wide range of scientific research applications. It is primarily used in the study of various biological processes such as protein synthesis, enzyme activity, and neurotransmitter function. This compound is also used in the development of new drugs and therapies for various diseases such as cancer, neurodegenerative disorders, and metabolic disorders.
Eigenschaften
IUPAC Name |
2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-2-17(12-21)20-11-15-4-3-5-18(10-15)22-13-14-6-8-16(19)9-7-14;/h3-10,17,20-21H,2,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRJEETYKRNJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4685802.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4685810.png)
![ethyl 3-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4685811.png)

![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4685818.png)

![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)

![methyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]amino}benzoate](/img/structure/B4685861.png)

